molecular formula C26H22Cl2N2O3 B15006564 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15006564
M. Wt: 481.4 g/mol
InChI Key: ZPTAUJDATJAHKY-UHFFFAOYSA-N
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Description

11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C26H22Cl2N2O3 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class, known for its complex structure and diverse biological activities. This article delves into its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological profile. The presence of chloro, hydroxy, and methoxy substituents enhances its reactivity and interaction with biological targets.

Structural Formula

C18H18Cl2N2O3\text{C}_{18}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_3

Molecular Weight

396.3 g/mol

IUPAC Name

This compound

Biological Activities

Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit various biological activities such as:

  • Antimicrobial Activity : Some derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For instance:
    • Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
  • Antitumor Properties : Studies indicate potential antitumor effects in vitro. The compound's structural similarity to known antitumor agents suggests it may interact with cellular pathways involved in cancer progression.
  • Neuropharmacological Effects : The dibenzo[b,e][1,4]diazepine scaffold is known for its neuroactive properties. Preliminary studies suggest this compound may modulate neurotransmitter systems .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Attributes
10-acetyl-11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneAcetyl group at position 10Potential for different pharmacological profiles due to acetylation
11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydro-1H-dibenzo[b,e][1,4]diazepinLacks hexahydro structureMay exhibit altered biological activity due to reduced saturation

The mechanism of action is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in various biological processes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial growth or cancer cell proliferation.
  • Receptor Interaction : It may modulate receptors associated with neurotransmission or hormonal regulation.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial properties of various dibenzo[b,e][1,4]diazepines:

  • The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • The study utilized the disc diffusion method to assess efficacy .

Neuropharmacological Study

A recent investigation into the neuropharmacological effects found that compounds similar to this one could enhance GABAergic activity in neuronal cultures. This suggests potential applications in treating anxiety or seizure disorders .

Properties

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

6-(3-chloro-4-hydroxy-5-methoxyphenyl)-9-(2-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H22Cl2N2O3/c1-33-23-13-15(10-18(28)26(23)32)25-24-21(29-19-8-4-5-9-20(19)30-25)11-14(12-22(24)31)16-6-2-3-7-17(16)27/h2-10,13-14,25,29-30,32H,11-12H2,1H3

InChI Key

ZPTAUJDATJAHKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2)Cl)O

Origin of Product

United States

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